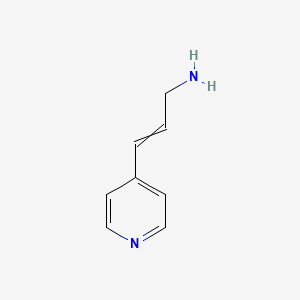

3-Pyridine-4-yl-allylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2 |

|---|---|

Molecular Weight |

134.18 g/mol |

IUPAC Name |

3-pyridin-4-ylprop-2-en-1-amine |

InChI |

InChI=1S/C8H10N2/c9-5-1-2-8-3-6-10-7-4-8/h1-4,6-7H,5,9H2 |

InChI Key |

KOZMKKDQRHAAIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C=CCN |

Origin of Product |

United States |

Synthetic Strategies for 3 Pyridine 4 Yl Allylamine and Analogous Pyridine Allylamine Systems

Direct Synthesis Approaches to the Pyridine-Allylamine Scaffold

Direct approaches aim to construct the pyridine-allylamine system in a convergent manner, often by forming the pyridine (B92270) ring and the allylamine (B125299) functionality in close succession or simultaneously.

Condensation Reactions for Formation of the Allylamine Functionality

Condensation reactions are a cornerstone of pyridine synthesis, and these principles can be extended to form the pyridine-allylamine scaffold. baranlab.org Classic methods like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a 1,3-dicarbonyl compound, can theoretically be adapted. gcwgandhinagar.com By choosing appropriate precursors, such as an aldehyde already containing an allyl group or a β-ketoester with a latent amino group, it is possible to build the desired scaffold.

Another relevant approach is the amide-aldehyde-alkene condensation. This method facilitates a Lewis acid-catalyzed N-allylation of N-heterocyclic amides, which serves as a model for forming the N-allyl bond. nih.gov The reaction proceeds via a multicomponent mechanism where an amide, an aldehyde, and an alkene combine to create the allylamine skeleton. nih.gov While not a direct synthesis of an unsubstituted allylamine, it establishes a key bond-forming strategy that could be adapted. For instance, a pyridine-containing amide could react with formaldehyde (B43269) and an appropriate alkene to generate a precursor to the target molecule.

One-Pot Methodologies for Pyridine-Allylamine System Construction

One-pot multicomponent reactions (MCRs) offer significant advantages in efficiency and atom economy by combining multiple reaction steps without isolating intermediates. nih.govmdpi.com Several MCRs have been developed for the synthesis of polysubstituted pyridines, which can be designed to incorporate the allylamine moiety. nih.govcore.ac.uk

One such strategy involves the three-component cyclocondensation of an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297). core.ac.uk This method proceeds under mild, acid-free conditions with high regioselectivity. By selecting an alkynone or a 1,3-dicarbonyl compound bearing a latent or protected allyl group, a pyridine-allylamine precursor could be assembled in a single step. Another versatile one-pot approach is the base-promoted annulation of aromatic terminal alkynes with benzamides, which act as the nitrogen source, to yield 3,5-diaryl pyridines. mdpi.com While this specific example yields diaryl pyridines, the underlying [2+2+1+1] cyclocondensation principle demonstrates a powerful method for pyridine ring formation that could be adapted for other substitution patterns. mdpi.com

Table 1: Comparison of One-Pot Pyridine Synthesis Methodologies

| Method | Reactants | Conditions | Key Features |

| Three-Component Cyclocondensation | Alkynone, 1,3-Dicarbonyl, Ammonium Acetate | Reflux in alcohol | Mild, acid-free, high regioselectivity. core.ac.uk |

| Tin(IV)-Catalyzed MCR | Aldehyde, β-ketoester, Aniline (B41778), Malononitrile | SnCl₂·2H₂O, Heat in water | Green chemistry approach, good yields. nih.gov |

| Base-Promoted Alkyne Annulation | Aromatic Terminal Alkyne, Benzamide (B126) | Cs₂CO₃, Sulfolane | Transition-metal-free, uses benzamide as N-source. mdpi.com |

| Pyrazolo[3,4-b]pyridine Synthesis | 5-Aminopyrazole, Azlactone | t-BuOK/DMSO, Heat | Solvent-free initial step, good for fused systems. nih.gov |

Functional Group Interconversions and Modifications of Precursors

This class of strategies relies on a pre-formed pyridine or allylic scaffold, which is then modified to introduce the missing functionality. These stepwise approaches offer high predictability and control over the final product's structure.

Amination of Pyridine-Substituted Allylic Systems

Amination of an allylic system, where the pyridine ring is already attached to the three-carbon allyl unit, is a direct method to install the amine group. This can be achieved through the functionalization of pyridine-substituted allylic alcohols or halides. Transition metal catalysis, particularly with palladium, is a powerful tool for this transformation. organic-chemistry.org The direct catalytic amination of allylic alcohols can be promoted by platinum complexes, avoiding the need for activating agents. organic-chemistry.org

Furthermore, direct allylic C-H amination represents a more advanced and atom-economical approach. Vanadoxaziridine-mediated catalysis, for example, allows for the efficient allylic amination of various alkenes with high selectivity. nih.gov Such a method could be applied to a 4-allylpyridine precursor to directly introduce a nitrogen-containing group at the allylic position.

Allylation of Pyridine-Containing Amines

The most direct and widely used method for synthesizing pyridine-allylamine systems is the N-allylation of a pyridine-containing amine, such as 4-aminopyridine (B3432731). This reaction involves forming a new carbon-nitrogen bond between the amine and an allyl group donor.

Several protocols exist to achieve this transformation:

Direct Alkylation: This involves the reaction of 4-aminopyridine with an allyl halide (e.g., allyl bromide) in the presence of a base. The reaction proceeds via nucleophilic substitution. This can lead to the formation of a 1-allyl-4-aminopyridinium bromide salt. researchgate.net

Microwave-Assisted N-Allylation: The use of microwave irradiation can significantly accelerate the reaction between a pyridine-containing amine and an allyl bromide. nih.gov Reactions performed in acetonitrile (B52724) with potassium carbonate as the base can lead to diallylated products in excellent yields within minutes, a significant improvement over conventional heating methods. nih.gov

Palladium-Catalyzed Allylation: Palladium catalysis can be used to allylate 2- or 4-alkylpyridines. nih.gov This method proceeds through the formation of N-allyl pyridinium (B92312) salts, which then rearrange via an alkylidene dihydropyridine (B1217469) intermediate that reacts with a (π-allyl)Pd(II) electrophile. nih.gov This strategy allows for the transfer of the N-allyl group to a carbon atom on the pyridine periphery.

Table 2: Selected Methods for N-Allylation of Aminopyridines

| Method | Allyl Source | Catalyst/Reagent | Conditions | Key Features |

| Direct Alkylation | Allyl Bromide | Base (e.g., K₂CO₃) | Conventional Heating | Forms pyridinium salt intermediate. researchgate.net |

| Microwave-Assisted | Allyl Bromide | K₂CO₃ | Microwave Irradiation (200W, 4 min) | Rapid reaction times, excellent yields. nih.gov |

| Pd-Catalyzed Transfer | N-allyl group | [(η³-allyl)PdCl]₂ / PPh₃ | Base (KOtBu) | Transfers N-allyl group to picolyl position. nih.gov |

Advanced Synthetic Transformations Involving the Pyridine-Allylamine Motif

Modern synthetic chemistry offers sophisticated methods that utilize the inherent reactivity of the pyridine-allylamine scaffold to build more complex molecules or to form the scaffold in novel ways.

One such advanced strategy involves a sequence of copper(II)-promoted dehydrogenation of an allylamine followed by a rhodium(III)-catalyzed N-annulation with an alkyne. rsc.org In this process, the allylamine is first oxidized to an α,β-unsaturated imine. This reactive intermediate then undergoes a rhodium-catalyzed reaction with an alkyne to construct a new pyridine ring. This methodology effectively uses an allylamine as a building block for the synthesis of a different, more substituted pyridine derivative, showcasing the versatility of the motif in synthetic transformations. rsc.org

Another powerful technique is the direct amination of pyridines via heterocyclic phosphonium (B103445) salts. nih.gov In this two-step process, a C-H bond on the pyridine ring is first converted into a phosphonium salt. This salt then reacts with an amine nucleophile to form the C-N bond with high regioselectivity, typically at the 4-position. While this method installs a simple amino group, it could be adapted by using allylamine as the nucleophile to directly construct the target scaffold from a simple pyridine precursor. nih.govchemrxiv.org

Cross-Coupling Reactions for C-C and C-N Bond Formation

Cross-coupling reactions are a cornerstone in the synthesis of pyridine-allylamine systems, enabling the direct formation of crucial carbon-carbon and carbon-nitrogen bonds. Palladium-catalyzed reactions, in particular, have demonstrated significant utility in this area.

C-C Bond Formation:

A primary strategy for constructing the pyridine-allyl framework involves the palladium-catalyzed allylation of pyridine derivatives. This can be achieved by coupling a suitable pyridine precursor with an allylic partner. For instance, the allylation of 4-alkylpyridines can be accomplished through the formation of N-allyl alkylidene dihydropyridine intermediates. These intermediates, generated by N-allylation of the pyridine followed by deprotonation with a mild base like potassium tert-butoxide, can then react with a palladium catalyst to afford the C-allylated pyridine product. While this method has been shown to be effective for both 2- and 4-alkylpyridines, the direct allylation of the pyridine ring at the 3-position remains a synthetic challenge.

Another powerful approach for C-C bond formation is the Suzuki-Miyaura cross-coupling reaction. This method can be employed to couple a pyridine-containing boronic acid or ester with an allyl halide or acetate, or vice versa. The versatility of the Suzuki coupling allows for the introduction of a wide range of substituents on both the pyridine and allyl moieties.

C-N Bond Formation:

The introduction of the amine functionality onto the allylic side chain is frequently accomplished through palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction. This reaction typically involves the coupling of an allylic substrate, such as an allyl acetate or carbonate, with an amine nucleophile in the presence of a palladium catalyst. The use of aqueous ammonia has been shown to be effective for the synthesis of primary allylic amines. organic-chemistry.org The regioselectivity and stereoselectivity of this reaction can often be controlled by the choice of ligands on the palladium catalyst. For example, chiral pyridine-phosphine ligands have been developed for asymmetric palladium-catalyzed allylic aminations, achieving high enantioselectivities. thieme-connect.com

The direct palladium-catalyzed amination of allylic alcohols is also a viable and more atom-economical approach. organic-chemistry.orgnih.gov Molybdenum complexes have also been shown to catalyze the efficient allylic amination of allylic alcohols with sterically bulky aliphatic amines. organic-chemistry.org Furthermore, rhodium-catalyzed regioselective amination of tertiary allylic trichloroacetimidates provides a direct route to α,α-disubstituted allylic aryl amines. organic-chemistry.org

Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, offers another atom-economical route to allylic amines. While the hydroamination of unactivated alkenes and alkynes can be challenging, catalytic systems, often based on copper, have been developed to facilitate this transformation with high levels of chemo-, regio-, and stereoselectivity. nih.govrsc.org

| Reaction Type | Catalyst/Reagents | Key Features |

| C-C Bond Formation | ||

| Pd-catalyzed Allylation | Pd(0) catalyst, base (e.g., KOtBu) | Involves N-allyl alkylidene dihydropyridine intermediates. |

| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid/ester | Versatile for introducing various substituents. |

| C-N Bond Formation | ||

| Tsuji-Trost Amination | Pd catalyst, amine nucleophile | Can be rendered asymmetric with chiral ligands. |

| Direct Amination of Allylic Alcohols | Pd or Mo catalyst | More atom-economical than using pre-activated alcohols. |

| Hydroamination | Cu catalyst | Direct addition of N-H across a C=C or C≡C bond. |

Intramolecular Cyclization and Annulation Strategies

Intramolecular cyclization and annulation reactions provide powerful pathways to construct the pyridine ring of pyridine-allylamine systems, often with a high degree of control over the substitution pattern.

One notable strategy involves the iodine-mediated intramolecular electrophilic aromatic cyclization of suitably substituted primary allylamines. acs.orgorganic-chemistry.org This method allows for the synthesis of aromatic ring-annulated pyridines under mild conditions, utilizing molecular iodine as an environmentally benign catalyst. acs.orgorganic-chemistry.org The reaction proceeds through a proposed mechanism involving iodine activation, electrophilic cyclization, and subsequent oxidation. organic-chemistry.org

Annulation reactions, which involve the formation of a new ring onto an existing one, are also widely employed in pyridine synthesis. A methodology has been developed for the synthesis of pyridines from allyl amines and alkynes, which proceeds through a sequential copper(II)-promoted dehydrogenation of the allylamine and a rhodium(III)-catalyzed N-annulation of the resulting α,β-unsaturated imine and alkyne. rsc.org Another approach involves the [3+2]-annulation reaction of pyridinium salts for the synthesis of N-indolizine-substituted pyridine-2(1H)-ones. chim.it Furthermore, versatile annulation routes for the synthesis of substituted quinolines, which can be considered fused pyridine systems, have been developed using bifunctional pyridine derivatives. elsevierpure.com

| Strategy | Key Reagents/Catalysts | Description |

| Intramolecular Electrophilic Aromatic Cyclization | Molecular Iodine, Base (e.g., K2CO3) | Cyclization of primary allylamines to form annulated pyridines. acs.orgorganic-chemistry.org |

| Rhodium-catalyzed N-Annulation | Cu(OAc)2, Rh(III) catalyst | Sequential dehydrogenation and annulation of allyl amines and alkynes. rsc.org |

| [3+2]-Annulation | Pyridinium salts | Synthesis of N-indolizine-substituted pyridine-2(1H)-ones. chim.it |

Stereoselective Synthesis of Pyridine-Allylamine Derivatives

The stereoselective synthesis of pyridine-allylamine derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Several strategies have been developed to control the stereochemical outcome of the key bond-forming reactions.

Asymmetric palladium-catalyzed allylic amination is a prominent method for introducing chirality. The use of chiral ligands, such as those derived from pyridine-phosphines, can induce high enantioselectivity in the amination of allylic substrates. thieme-connect.com Iridium catalysts bearing chiral phosphoramidite (B1245037) ligands have also been successfully employed in the enantioselective allylic amination of allylic carbonates to produce branched secondary and tertiary allylic amines with excellent regio- and enantioselectivity. organic-chemistry.org

Another approach involves the iridium-catalyzed intermolecular asymmetric allylic amination of allyl alcohols with pyridones, utilizing a chiral [P/olefin] ligand. This method provides enantioenriched N-substituted pyridones with high chemo-, regio-, and enantioselectivities. researchgate.net

Furthermore, the synthesis of chiral allylic alcohols via the highly enantioselective and catalytic vinylation of aldehydes can serve as a precursor to chiral allylic amines. These alcohols can be transformed into the corresponding allylic amines through methods like the Overman rearrangement of imidates. organic-chemistry.org

| Method | Catalyst/Ligand System | Key Outcome |

| Asymmetric Pd-catalyzed Allylic Amination | Pd catalyst with chiral pyridine-phosphine ligands | High enantioselectivity in C-N bond formation. thieme-connect.com |

| Asymmetric Ir-catalyzed Allylic Amination | Ir catalyst with chiral phosphoramidite or [P/olefin] ligands | High regio- and enantioselectivity for branched amines and N-substituted pyridones. organic-chemistry.orgresearchgate.net |

| Vinylation of Aldehydes followed by Rearrangement | Chiral catalyst for vinylation, then Overman rearrangement | Synthesis of chiral allylic amines from chiral allylic alcohols. organic-chemistry.org |

Electrochemical Methods in Pyridine-Allylamine Synthesis

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and catalysts. In the context of pyridine-allylamine synthesis, electrochemical approaches can be utilized for both C-H functionalization and C-N bond formation.

The electrochemical C-H amination of aromatic compounds, including pyridines, has been developed. This method involves the electrochemical oxidation of the aromatic compound in the presence of pyridine, followed by the reaction of the resulting N-arylpyridinium ion with an amine. acs.orgresearchgate.net This approach allows for the synthesis of aromatic primary amines without the use of metal catalysts. acs.orgresearchgate.net

Electrochemical methods have also been applied to the synthesis of nitrogen-containing heterocycles. For instance, an electrochemical amination method has been developed to access aziridines and pyrrolidines from amino alcohol substrates. rsc.org This strategy could potentially be adapted for the synthesis of allylic amines. Furthermore, the electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines has been reported, showcasing the utility of electrochemistry in constructing complex heterocyclic systems. rsc.org

| Electrochemical Method | Application | Key Advantages |

| C-H Amination | Synthesis of aromatic primary amines | Metal-free, avoids harsh reagents. acs.orgresearchgate.net |

| Synthesis of N-Heterocycles | Access to aziridines, pyrrolidines | Mild and economical. rsc.org |

| Cascade Cyclization | Synthesis of functionalized imidazo[1,5-a]pyridines | Efficient construction of complex heterocycles. rsc.org |

Preparation of 3-Pyridine-4-yl-allylamine Derivatives Bearing Additional Heterocyclic Scaffolds

The incorporation of additional heterocyclic scaffolds onto the pyridine-allylamine framework can significantly modulate the biological activity of the resulting molecules. Synthetic strategies often involve the construction of the pyridine-allylamine core followed by the annulation or attachment of the second heterocyclic ring.

Pyrazolo-pyridine Derivatives:

The synthesis of pyrazolo[3,4-b]pyridines can be achieved through the annulation of a pyridine fragment to an amino-substituted pyrazole (B372694) ring or vice versa. nih.govmdpi.com For instance, a cascade 6-endo-dig cyclization reaction of 5-aminopyrazoles and alkynyl aldehydes can be employed for the switchable synthesis of functionalized pyrazolo[3,4-b]pyridines. nih.gov An allylamine substituent could potentially be introduced onto the pyridine or pyrazole ring prior to or after the cyclization.

Pyrimido-pyridine Derivatives:

Fused pyrimidine (B1678525) rings can be constructed onto a pyridine core to generate pyrido[2,3-d]pyrimidines. nih.gov Synthetic approaches often start from a preformed pyrimidine or pyridine ring. For example, the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved from a preformed N-substituted pyrimidine-4-amine bearing a carbon functional group that undergoes an intramolecular cyclization. nih.gov An allylamine moiety could be incorporated into the starting materials to yield the desired target molecule.

| Heterocyclic Scaffold | Synthetic Strategy | Example Starting Materials |

| Pyrazole | Annulation of a pyridine ring onto a pyrazole or vice versa. | 5-Aminopyrazoles and alkynyl aldehydes. nih.gov |

| Pyrimidine | Annulation of a pyrimidine ring onto a pyridine core. | N-substituted pyrimidine-4-amines. nih.gov |

Elucidation of Molecular Structure and Spectroscopic Characterization of 3 Pyridine 4 Yl Allylamine

Advanced Spectroscopic Techniques for Structural Confirmation

The precise molecular architecture of 3-Pyridine-4-yl-allylamine is established through a combination of advanced spectroscopic methods. Each technique offers unique insights into the compound's atomic composition, connectivity, and functional groups, collectively ensuring an unambiguous structural assignment.

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

The ¹H NMR spectrum of this compound provides critical information about the number and types of protons and their neighboring environments. The expected spectrum would exhibit distinct signals corresponding to the protons on the 4-substituted pyridine (B92270) ring and the allylamine (B125299) chain.

The pyridine ring protons typically appear in the aromatic region of the spectrum. Due to the substitution at the C4 position, the ring protons are chemically distinct. The protons at the C2 and C6 positions (α to the nitrogen) are equivalent and are expected to appear as a doublet at a downfield chemical shift due to the deshielding effect of the electronegative nitrogen atom. The protons at the C3 and C5 positions (β to the nitrogen) are also equivalent and would appear as another doublet, typically at a slightly more upfield position compared to the α-protons.

The allylamine portion of the molecule gives rise to characteristic signals for the vinylic and methylene (B1212753) protons. The two protons of the aminomethyl group (-CH₂NH₂) would likely appear as a doublet. The two vinylic protons (-CH=CH-) would present as complex multiplets due to their coupling to each other (vicinal coupling) and to the adjacent methylene protons (allylic coupling). The proton on the carbon adjacent to the pyridine ring is expected to be deshielded compared to the proton adjacent to the aminomethyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data predicted based on typical values for 4-substituted pyridines and allylic systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 (Pyridine) | 8.50 - 8.65 | Doublet (d) | 5.0 - 6.0 |

| H-3, H-5 (Pyridine) | 7.25 - 7.40 | Doublet (d) | 5.0 - 6.0 |

| -CH= (β to Pyridine) | 6.50 - 6.65 | Doublet of Triplets (dt) | J(vicinal) = 15.8, J(allylic) = 6.5 |

| =CH- (α to Pyridine) | 6.20 - 6.35 | Doublet (d) | J(vicinal) = 15.8 |

| -CH₂-NH₂ | 3.30 - 3.45 | Doublet (d) | J(allylic) = 6.5 |

| -NH₂ | 1.50 - 2.50 | Broad Singlet (br s) | - |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, a total of six distinct signals are expected: four for the pyridine ring carbons and two for the allylic carbons (as two pairs of pyridine carbons are equivalent).

The carbon atoms of the pyridine ring show characteristic chemical shifts. The C4 carbon, being the point of substitution, would appear as a quaternary signal. The C2 and C6 carbons, adjacent to the nitrogen, are deshielded and appear at a lower field, while the C3 and C5 carbons appear at a relatively higher field. The three carbons of the allyl chain would also be distinguishable.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data predicted based on typical values for 4-substituted pyridines and allylic systems.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 (Pyridine) | 149.5 - 151.0 |

| C-4 (Pyridine) | 144.0 - 146.0 |

| C-3, C-5 (Pyridine) | 120.0 - 122.0 |

| -CH= (β to Pyridine) | 132.0 - 134.0 |

| =CH- (α to Pyridine) | 128.0 - 130.0 |

| -CH₂-NH₂ | 43.0 - 45.0 |

To unequivocally confirm the assignments made in the 1D NMR spectra and to establish the connectivity of the atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other (typically through two or three bonds). Key expected correlations would include the coupling between the H-2/H-6 and H-3/H-5 protons of the pyridine ring. Within the allyl chain, correlations would be observed between the vinylic protons and between the vinylic protons and the adjacent methylene protons, confirming the -CH=CH-CH₂- sequence.

HMBC: A ¹H-¹³C HMBC spectrum is crucial for establishing the connectivity between the pyridine ring and the allyl chain. It shows correlations between protons and carbons that are separated by two or three bonds. A key correlation would be observed between the vinylic proton α to the pyridine ring and the C4 carbon of the ring, as well as the C3/C5 carbons. This would definitively prove the attachment of the allyl group at the C4 position of the pyridine ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display absorption bands corresponding to the N-H bonds of the primary amine, the C-H bonds of the aromatic and vinylic systems, and the C=C and C=N double bonds.

Table 3: Predicted IR Absorption Bands for this compound Data predicted based on characteristic group frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic/Vinylic) | 3010 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=C Stretch (Alkene, trans) | 1665 - 1675 | Medium |

| C=N, C=C Stretch (Pyridine Ring) | 1590 - 1610, 1500 - 1550 | Strong |

| N-H Bend (primary amine) | 1550 - 1640 | Strong |

| C-H Out-of-Plane Bend (trans-alkene) | 960 - 975 | Strong |

| C-H Out-of-Plane Bend (Pyridine) | 800 - 840 | Strong |

The presence of a strong band around 965 cm⁻¹ would be indicative of a trans configuration of the alkene double bond. The N-H stretching vibrations appearing as a doublet are characteristic of a primary amine (-NH₂).

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₈H₁₀N₂), the calculated exact mass is 134.0844 amu. In HRMS analysis, the compound is typically observed as its protonated molecular ion, [M+H]⁺.

Accurate Mass Determination: The experimentally measured mass of the [M+H]⁺ ion would be compared to the calculated mass for the formula C₈H₁₁N₂⁺ (135.0917 amu). A match within a small tolerance (typically < 5 ppm) provides strong evidence for the assigned molecular formula. ijpsm.com

Fragmentation Analysis: The mass spectrum also reveals information about the molecule's structure through its fragmentation pattern. Upon ionization, the molecular ion can break down into smaller, characteristic fragment ions. Plausible fragmentation pathways for this compound could include:

Loss of an amino group radical (•NH₂) to form a stable cation.

Cleavage of the bond between the allyl chain and the pyridine ring.

Fragmentation of the pyridine ring itself, a common pathway for pyridine derivatives.

Analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no specific crystallographic data for the compound this compound. As a result, the detailed elucidation of its solid-state molecular structure and spectroscopic characterization as requested in the outline cannot be provided.

The required experimental data from X-ray crystallography, which includes the determination of the crystal system, space group, unit cell parameters, molecular conformation, intramolecular bond lengths, bond angles, torsion angles, and the investigation of intermolecular interactions, is not present in the accessible scientific domain for this compound.

Therefore, the generation of the requested article with its specific subsections is not possible without the foundational crystallographic information. Scientific accuracy and adherence to the strict outline provided in the user's request can only be maintained by reporting on existing, published data.

Solid-State Structural Analysis by X-ray Crystallography

Investigation of Intermolecular Interactions in the Crystal Lattice

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

A comprehensive search of crystallographic databases and scientific literature did not yield a publicly available crystal structure for the specific compound this compound. The determination of a crystal structure through techniques such as single-crystal X-ray diffraction is a prerequisite for performing a Hirshfeld surface analysis. This analysis is computationally dependent on the precise atomic coordinates and unit cell parameters obtained from experimental crystallographic data.

Consequently, without the foundational crystallographic information for this compound, it is not possible to generate or report on its Hirshfeld surface, analyze the intermolecular contacts, or provide the corresponding 2D fingerprint plots and quantitative data tables as requested.

H···H contacts: Often representing the largest percentage of intermolecular contacts, indicative of van der Waals forces.

N···H/H···N contacts: Signifying the presence of hydrogen bonds, which are crucial in determining the supramolecular architecture.

C···H/H···C contacts: Also contributing significantly to the crystal cohesion through weaker C-H···π or other van der Waals interactions.

C···C contacts: Indicative of potential π-π stacking interactions between aromatic rings.

Theoretical and Computational Chemistry Studies on 3 Pyridine 4 Yl Allylamine

Quantum Mechanical Calculations for Electronic and Geometric Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wealth of information can be derived.

Density Functional Theory (DFT) for Optimized Geometries

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. A key application of DFT is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

For 3-Pyridine-4-yl-allylamine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G*), would be used to predict its optimized geometry. These calculations would yield precise information on bond lengths, bond angles, and dihedral angles. For instance, studies on other pyridine (B92270) derivatives have successfully used DFT to obtain optimized structural parameters. The resulting geometric data is crucial for understanding the molecule's shape and steric properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) No specific computational data for this compound was found in the search results. This table is for illustrative purposes only to show how such data would be presented.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(pyridine)-C(allyl) | 1.48 Å |

| Bond Length | C=C (allyl) | 1.34 Å |

| Bond Length | C-N (allylamine) | 1.46 Å |

| Bond Angle | C(pyridine)-C(allyl)-C | 125° |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. irjweb.comscirp.org

DFT calculations can accurately predict the energies of the HOMO and LUMO for this compound. This analysis would reveal the distribution of electron density in these key orbitals, identifying the likely sites for electrophilic and nucleophilic attack. For many pyridine derivatives, the HOMO is often localized on the electron-rich pyridine ring, while the LUMO may be distributed across the ring and its substituents.

Table 2: Hypothetical Electronic Properties of this compound (Illustrative) No specific computational data for this compound was found in the search results. This table is for illustrative purposes only.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Prediction of Electrostatic Potential Surfaces

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive, negative, and neutral potential.

For this compound, an MEP surface would highlight the electron-rich nitrogen atom of the pyridine ring as a region of negative potential (typically colored red), indicating a site susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group would likely be regions of positive potential (blue), suggesting their involvement in hydrogen bonding.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanical calculations provide insights into a static molecular structure, molecular dynamics (MD) simulations can explore the dynamic behavior and conformational landscape of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the observation of molecular movements and conformational changes.

An MD simulation of this compound, typically performed in a simulated solvent environment, would reveal the preferred conformations of the allylamine (B125299) side chain relative to the pyridine ring. This is crucial for understanding how the molecule might interact with biological targets, as its shape and flexibility are key determinants of its binding affinity. Such simulations have been effectively used to study the interactions of other pyridine-based compounds. nih.govchemrevlett.com

In Silico Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data and confirming molecular structures.

Computation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. These calculations are typically performed on the DFT-optimized geometry.

For this compound, the calculated NMR chemical shifts would provide a theoretical spectrum that could be compared with experimental data to confirm its structure. Discrepancies between the calculated and experimental shifts can also provide insights into subtle structural or electronic effects. Theoretical NMR studies have been successfully applied to various pyridine-containing molecules. nih.gov

Table 3: Hypothetical Computed ¹³C NMR Chemical Shifts for this compound (Illustrative) No specific computational data for this compound was found in the search results. This table is for illustrative purposes only.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Pyridine) | 150.1 |

| C3 (Pyridine) | 123.5 |

| C4 (Pyridine) | 145.8 |

| Cα (Allyl) | 135.2 |

| Cβ (Allyl) | 118.9 |

Simulation of Infrared Vibrational Frequencies

A DFT calculation, often using a functional like B3LYP with a basis set such as 6-31G(d), would first involve the geometry optimization of the this compound molecule to find its most stable conformation. researchgate.net Following this, a frequency calculation is performed on the optimized structure to determine the harmonic vibrational frequencies. psu.edu The resulting frequencies are typically scaled by an empirical factor to better match experimental values. researchgate.net

The simulated IR spectrum of this compound is expected to exhibit characteristic bands corresponding to the vibrations of the pyridine ring and the allylamine moiety. The pyridine ring vibrations include C-H stretching, C=C and C=N stretching, and various in-plane and out-of-plane bending modes. nih.govresearchgate.net The allylamine portion will contribute N-H stretching and bending frequencies from the amine group, as well as C=C and C-H stretching and bending from the allyl group. acs.org

Below is an interactive data table presenting the predicted prominent infrared vibrational frequencies and their assignments for this compound, extrapolated from computational studies on analogous structures. rsc.orgcdnsciencepub.comresearchgate.netresearchgate.net

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3400-3300 | N-H stretching | Amine |

| 3100-3000 | Aromatic and Olefinic C-H stretching | Pyridine & Allyl |

| 1640-1600 | C=C stretching | Allyl |

| 1600-1580 | C=C and C=N stretching | Pyridine |

| 1500-1400 | Pyridine ring in-plane vibrations | Pyridine |

| 1200-1000 | C-N stretching | Amine |

| 990-910 | Olefinic C-H out-of-plane bending | Allyl |

| 850-750 | Aromatic C-H out-of-plane bending | Pyridine |

This table is a representation of expected vibrational frequencies based on computational analysis of similar chemical structures and is intended for theoretical illustration.

Computational Mechanistic Investigations of this compound Reactions

Computational chemistry provides profound insights into the mechanisms of chemical reactions by allowing for the exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction energy barriers. For this compound, several reaction pathways can be envisaged and investigated using computational methods.

One area of interest is the reactivity of the pyridine nitrogen. As a basic site, it can be protonated or act as a nucleophile. Computational studies could model the protonation thermodynamics, predicting the pKa of the conjugate acid. Furthermore, the role of the pyridine nitrogen in coordinating with metal catalysts in potential synthetic applications could be explored. nih.gov

The allylic double bond is another reactive center, susceptible to electrophilic addition. The mechanism of reactions such as halogenation or hydrohalogenation across this double bond could be computationally modeled. Such studies would involve locating the transition states for the formation of the intermediate carbocation or halonium ion and the subsequent nucleophilic attack. The regioselectivity of these additions could also be predicted by comparing the activation energies of the different possible pathways.

The amine group of the allylamine moiety can act as a nucleophile. acs.org Computational investigations could explore its reactivity in reactions such as acylation or alkylation. DFT calculations can be employed to model the transition states and intermediates of these reactions, providing a detailed understanding of the reaction mechanism and kinetics.

For instance, a computational study on the acylation of the primary amine could elucidate the stepwise mechanism involving the nucleophilic attack of the nitrogen on the carbonyl carbon, followed by proton transfer steps. The calculated energy profile would reveal the rate-determining step of the reaction.

Reactivity, Reaction Mechanisms, and Chemical Transformations of 3 Pyridine 4 Yl Allylamine

Nucleophilic and Electrophilic Reactions of the Allylamine (B125299) Moiety

The allylamine portion of the molecule presents two key sites for chemical reactions: the lone pair of electrons on the nitrogen atom and the π-bond of the allylic double bond.

Reactions at the Amine Nitrogen Atom

The nitrogen atom of the primary amine in 3-Pyridine-4-yl-allylamine is nucleophilic and readily participates in reactions with a variety of electrophiles.

Alkylation and Acylation: The amine nitrogen can be alkylated by treatment with alkyl halides, proceeding through an SN2 mechanism. Similarly, acylation with acyl chlorides or anhydrides yields the corresponding amides. The reactivity in these transformations is influenced by the basicity of the nitrogen atom, which is in turn affected by the electronic properties of the pyridine (B92270) ring.

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methyl Iodide (CH₃I) | N-Methyl-3-pyridine-4-yl-allylamine |

| Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl-3-pyridine-4-yl-allylamine |

Table 1: Representative Nucleophilic Reactions at the Amine Nitrogen

The pyridine ring, being electron-withdrawing, is expected to slightly reduce the nucleophilicity of the amine compared to a simple alkylallylamine. However, it remains a potent nucleophile capable of engaging in a wide range of bond-forming reactions.

Reactions Involving the Allylic Double Bond (e.g., Addition Reactions)

The carbon-carbon double bond in the allylic group is susceptible to electrophilic addition reactions. The π electrons of the double bond act as a nucleophile, attacking electrophilic species.

Halogenation and Hydrohalogenation: The addition of halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) across the double bond is an anticipated reaction. In the case of hydrohalogenation with an unsymmetrical reagent like HBr, the regioselectivity of the addition would be of interest. According to Markovnikov's rule, the hydrogen atom would typically add to the carbon atom that already bears more hydrogen atoms. However, the electronic influence of the adjacent pyridyl group could potentially affect this outcome.

Mechanism of Electrophilic Addition: The general mechanism involves the initial attack of the π-bond on the electrophile (E⁺), leading to the formation of a carbocation intermediate. This intermediate is then attacked by the nucleophilic part of the reagent (Nu⁻) to give the final addition product. The stability of the carbocation intermediate is a key factor in determining the reaction's feasibility and regiochemistry.

| Reagent | Expected Major Product |

| Bromine (Br₂) | 2,3-Dibromo-1-(pyridin-4-yl)propan-1-amine |

| Hydrogen Bromide (HBr) | 2-Bromo-1-(pyridin-4-yl)propan-1-amine |

Table 2: Predicted Products of Electrophilic Addition to the Allylic Double Bond

Reactivity of the Pyridine Ring in this compound

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic character governs its reactivity towards both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns

Pyridine itself is significantly less reactive towards electrophilic aromatic substitution than benzene (B151609) and requires harsh reaction conditions. When substitution does occur, it is highly regioselective for the 3-position (meta to the nitrogen). This is because the intermediate carbocation (arenium ion) formed upon attack at the 3-position is more stable than those formed from attack at the 2- or 4-positions. youtube.comchemscene.com Attack at the 2- and 4-positions results in a resonance structure where the positive charge is placed on the highly electronegative nitrogen atom, which is energetically unfavorable. chemscene.com

In the case of this compound, the existing substituents will influence the position of further electrophilic attack. The allylamine group at the 4-position is an activating group and an ortho-, para-director. However, the strong deactivating effect of the pyridine nitrogen generally dominates. Therefore, electrophilic substitution is still expected to be challenging and would likely occur at the positions meta to the ring nitrogen (C-3 and C-5), with the C-3 position being sterically less hindered.

Nucleophilic Aromatic Substitution Mechanisms

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.com This is because the attack of a nucleophile at these positions generates a negatively charged intermediate (Meisenheimer complex) where the negative charge can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.com Attack at the 3-position does not allow for this stabilization.

For this compound to undergo nucleophilic aromatic substitution on the pyridine ring, a good leaving group would need to be present at the 2- or 4-position. As the parent molecule does not possess such a leaving group, this type of reaction is not expected to occur directly. However, if the molecule were modified to include, for example, a halogen at the 2-position, it would readily undergo substitution by a variety of nucleophiles at that position. The reaction proceeds via a two-step addition-elimination mechanism.

Mechanistic Elucidation of Key Reaction Pathways

Detailed mechanistic studies on this compound are not extensively reported in the literature. However, the mechanisms of its key reactions can be inferred from the well-established principles of organic chemistry and studies on analogous compounds.

Mechanism of N-Alkylation: The reaction of the amine with an alkyl halide (R-X) is a classic SN2 reaction. The lone pair of the nitrogen atom acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a single concerted step.

Mechanism of Electrophilic Addition to the Double Bond: As previously mentioned, this reaction proceeds through a carbocation intermediate. The π-electrons of the C=C double bond attack the electrophile (e.g., H⁺ from HBr), forming a new C-H bond and a carbocation. The position of the carbocation will be determined by its relative stability (secondary vs. primary, and the electronic influence of the pyridyl group). The bromide ion then acts as a nucleophile and attacks the carbocation to form the final product.

Mechanistic Considerations for Pyridine Ring Reactions: For electrophilic aromatic substitution, the key mechanistic feature is the formation of a resonance-stabilized arenium ion. The preference for attack at C-3 is a direct consequence of the relative stabilities of the possible arenium ion intermediates. For nucleophilic aromatic substitution (on a suitably substituted derivative), the formation of a resonance-stabilized Meisenheimer complex is the crucial step, with the delocalization of the negative charge onto the ring nitrogen favoring attack at the C-2 and C-4 positions.

Identification of Reaction Intermediates

While specific experimental studies identifying reaction intermediates for this compound are not extensively documented, mechanistic principles from analogous systems allow for the postulation of several key transient species. In electrophilic additions to the allyl group, a common reaction for allylic compounds, the formation of a carbocation intermediate is expected. The stability of this carbocation would be influenced by the electronic effects of the pyridyl group.

In reactions involving the pyridine nitrogen, such as N-alkylation or protonation, pyridinium (B92312) salts are formed as stable intermediates. For instance, the reaction of pyrylium (B1242799) salts with allylamine leads to the formation of N-allylpyridinium salts. researchgate.net These pyridinium intermediates can then undergo further transformations.

Under radical conditions, the abstraction of a hydrogen atom from the allylic position would generate a resonance-stabilized allylic radical. This intermediate is a key species in many radical-mediated transformations. Furthermore, in photochemical reactions, single-electron transfer to a protonated pyridine ring can generate pyridinyl radicals, which are crucial intermediates in certain functionalization reactions.

In transition-metal-catalyzed reactions, the formation of π-allyl metal complexes is a common intermediate. The coordination of the double bond of the allylamine to a metal center, followed by oxidative addition or other activation steps, leads to these versatile intermediates that can undergo a variety of nucleophilic attacks.

Kinetic Studies for Reaction Rate Determination

Detailed kinetic studies specifically for reactions of this compound are limited in the current literature. However, kinetic data from related systems can provide valuable insights into the factors governing its reaction rates. For instance, the solvolysis of N-(p-methoxybenzyl)-2,4,6-triphenylpyridinium in trifluoroacetic acid has been shown to follow first-order kinetics, with a determined reaction rate constant. researchgate.net This suggests that reactions involving pyridinium salt intermediates of this compound could exhibit similar kinetic profiles.

Kinetic simulations have been employed to determine rate constants for complex transformations, such as the synthesis of pyridines from imines and alkynes, which involves intermediates that can be monitored by NMR spectroscopy. nih.gov Similar methodologies could be applied to elucidate the kinetics of reactions involving this compound.

| Reaction Type Analogy | Key Kinetic Parameters | Reference |

| Solvolysis of a Pyridinium Salt | First-order rate constant (k = 2.4 × 10⁻³ s⁻¹) at 70°C in trifluoroacetic acid. | researchgate.net |

| Rhodium-catalyzed Pyridine Synthesis | Pseudo first-order kinetics for the disappearance of the starting imine. | nih.gov |

Probing Radical and Ionic Reaction Pathways

The dual functionality of this compound allows it to participate in both radical and ionic reaction pathways. The choice of pathway is often dictated by the reaction conditions, including the presence of initiators, catalysts, and the nature of the solvent.

Ionic Pathways: The pyridine nitrogen can be readily protonated or coordinated to a Lewis acid, activating the molecule for nucleophilic attack. The allylamine can undergo intramolecular electrophilic aromatic cyclization mediated by reagents like molecular iodine, proceeding through an ionic mechanism to form fused pyridine systems. organic-chemistry.org This type of reaction avoids radical intermediates and is influenced by the electronic nature of the aromatic ring. organic-chemistry.org The reaction of the allylamine with pyrylium salts to form pyridinium salts is another example of an ionic process. researchgate.net

Radical Pathways: Radical reactions can be initiated at the allylic position through hydrogen atom abstraction or by involving the pyridine ring. For instance, photo-promoted radical cascade cyclizations of similar 4-(allylamino)-heterocycles have been developed. rsc.org These reactions can be initiated by the formation of a sulfonyl radical, which then adds to the allylic double bond, leading to a cascade of cyclization and functionalization. rsc.org Such methods often have the advantage of being metal-free. rsc.org Furthermore, indolizine (B1195054) synthesis can be achieved via radical cyclization of 2-(pyridin-2-yl)acetate derivatives, highlighting the propensity of pyridine systems to engage in radical-mediated ring-forming reactions. rsc.org

Catalytic Applications and Complexation Chemistry of this compound

The structural features of this compound make it a promising candidate for applications in catalysis, both as a ligand for transition metals and as an organocatalyst.

Ligand Design for Transition Metal Catalysis

The pyridine nitrogen and the amino group of this compound can act as coordination sites for transition metals, making it a potential bidentate ligand. Aminopyridinato ligands, which are deprotonated aminopyridines, have been shown to form stable complexes with early transition metals like titanium, zirconium, and hafnium. vot.plresearchgate.net These complexes have been investigated as catalysts for olefin polymerization. vot.plresearchgate.net The steric and electronic properties of the aminopyridinato ligand can be tuned by modifying the substituents on the pyridine ring. vot.pl

Complexes of 4-aminopyridine (B3432731) with various transition metals such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been synthesized and characterized. ekb.eg Some of these complexes have shown catalytic activity, for example, in the removal of organic dyes from wastewater. ekb.eg The allylic double bond in this compound could also participate in coordination, potentially leading to tridentate binding modes and unique catalytic activities.

| Metal | Ligand Type | Potential Catalytic Application | Reference |

| Ti, Zr, Hf | Aminopyridinato | Olefin Polymerization | vot.plresearchgate.net |

| Ni(II) | 4-Aminopyridine | Degradation of Organic Pollutants | ekb.eg |

| Cu(II) | Salen-type (by analogy) | Asymmetric Alkylation | nih.gov |

Organocatalytic Roles of Pyridine-Allylamine Derivatives

Pyridine derivatives, particularly 4-(dialkylamino)pyridines (DMAPs), are well-established nucleophilic catalysts for a wide range of organic reactions, most notably in acylation reactions. researchgate.netresearchgate.net The catalytic activity of DMAP is attributed to the formation of a highly reactive N-acylpyridinium intermediate. researchgate.net By analogy, this compound, with its 4-amino-substituted pyridine core, could exhibit similar organocatalytic activity. The presence of the allyl group could be used to anchor the catalyst to a solid support or to introduce additional functionalities.

Furthermore, the basicity of the pyridine nitrogen allows it to function as a Brønsted base catalyst. The allylamine moiety could also play a role in the catalytic cycle, potentially through hydrogen bonding or by acting as a secondary nucleophile. The development of chiral versions of such catalysts could open avenues for asymmetric organocatalysis.

Cascade and Domino Reactions Involving Pyridine-Allylamines

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that involve two or more consecutive reactions in a single pot, where each subsequent step is triggered by the functionality formed in the previous one. The structure of this compound is well-suited for designing such reaction sequences.

A notable example is the photo-promoted radical cascade cyclization of 4-(allylamino)-3-cyanocoumarins, which leads to the formation of complex pyrido[3,2-c]coumarin derivatives. rsc.org This process involves a multicomponent reaction that initiates a radical sulfonylation followed by a cascade cyclization. rsc.org This demonstrates the potential of the 4-allylamino-heterocycle motif to undergo complex, bond-forming cascades under mild, photo-induced conditions. rsc.org

Palladium-catalyzed cascade reactions are also a powerful tool for the synthesis of complex heterocycles. mdpi.com For instance, a cascade involving γ-C(sp³)–H olefination and annulation of protected amines with alkenes has been used to synthesize vinylated pyrrolidine (B122466) derivatives. mdpi.com A similar strategy could be envisioned for this compound, where an initial C-H activation or a reaction at the allylamine moiety could trigger a subsequent cyclization or functionalization step.

Moreover, palladium-catalyzed cascade reactions involving π-allyl palladium chemistry are well-documented. researchgate.net The allylic double bond of this compound can readily form a π-allyl palladium intermediate, which can then be intercepted by a nucleophile, leading to a cascade sequence.

| Reaction Type | Key Transformation | Initiating Step | Reference |

| Photo-promoted Radical Cascade | Synthesis of Pyrido[3,2-c]coumarins | Radical Sulfonylation | rsc.org |

| Iodine-mediated Electrophilic Cyclization | Synthesis of Fused Pyridines | Iodonium Ion Formation | organic-chemistry.org |

| Palladium-catalyzed Cascade | Synthesis of Vinylated Pyrrolidines | C(sp³)–H Olefination/Annulation | mdpi.com |

| Palladium-catalyzed Cascade | Formation of 3(2H)-Furanones | Generation of π-Allyl Palladium Intermediate | researchgate.net |

Design and Exploration of Advanced Pyridine Allylamine Derivatives and Analogues

Conjugates and Hybrid Molecules Incorporating the 3-Pyridine-4-yl-allylamine Core

The this compound core is well-suited for incorporation into larger molecular architectures, such as bioconjugates and hybrid molecules, through reactions targeting either the primary amine or the vinyl group. The primary amine offers a nucleophilic handle for covalent linkage to various substrates, including carrier proteins, peptides, or other small molecules, via well-established bioconjugation techniques. frontiersin.orgyoutube.com

One common strategy involves reductive amination, where the amine reacts with an aldehyde- or ketone-bearing molecule to form a Schiff base, which is subsequently reduced to a stable secondary amine linkage. frontiersin.org Another approach is amide bond formation, where the amine is coupled with a carboxylic acid, often activated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These methods could allow for the attachment of the pyridine-allylamine moiety to biomolecules to potentially modify their properties or deliver them to specific biological targets.

Furthermore, the vinyl group in the allylamine (B125299) chain presents an alternative site for conjugation. Michael addition reactions could be employed, where a nucleophile adds across the double bond. This approach is particularly relevant if the synthesis starts from 4-vinylpyridine, a common precursor. rsc.org Thiol-ene coupling, a click chemistry reaction, offers another efficient method for linking thiol-containing molecules to the allyl group under mild conditions. frontiersin.org

The development of such conjugates could lead to hybrid molecules with combined or enhanced functionalities. For instance, linking the this compound core to a known pharmacophore could result in a hybrid drug with a novel mechanism of action or an improved pharmacokinetic profile.

Fused Heterocyclic Systems Derived from this compound Precursors

The inherent reactivity of the this compound structure provides a foundation for the synthesis of complex, fused heterocyclic systems. The pyridine (B92270) ring and the allylamine side chain can act as synthons for the construction of additional rings, leading to novel polycyclic scaffolds with potential applications in medicinal chemistry and materials science.

Pyrrolo[3,4-c]pyridine and Related Fused Systems

The construction of a pyrrole (B145914) ring fused to the 3 and 4 positions of the parent pyridine ring to form a pyrrolo[3,4-c]pyridine system is a synthetically challenging but potentially rewarding endeavor. A direct intramolecular cyclization of this compound is not straightforward. However, a plausible multi-step synthetic route can be envisioned.

Quinolines and Tetrahydroquinolines with Pyridine-Allylamine Fragments

Classic quinoline (B57606) syntheses, such as the Skraup and Doebner-von Miller reactions, traditionally utilize anilines as the starting material. wikipedia.orgpharmaguideline.comwikipedia.org However, these reactions can be adapted for aminopyridines, suggesting a potential, albeit complex, pathway to quinoline-like structures fused to or incorporating the pyridine-allylamine fragment. semanticscholar.org

A theoretical approach could involve a variation of the Doebner-von Miller reaction. wikipedia.orgnih.gov This reaction typically involves the acid-catalyzed reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds. One could hypothesize a reaction where the this compound acts as the amine component. The reaction would likely proceed via a conjugate addition of the amine to the unsaturated carbonyl compound, followed by an intramolecular electrophilic attack on the electron-rich pyridine ring and subsequent dehydration and oxidation to form a fused quinoline-like system. The regiochemistry of such a cyclization would need to be carefully controlled. acs.org

Alternatively, the allylamine side chain could be modified to participate in the cyclization. For example, acid-catalyzed intramolecular hydroarylation could lead to the formation of a tetrahydroquinoline system fused to the pyridine ring. nih.gov The feasibility of these proposed routes would depend heavily on the reaction conditions and the relative reactivity of the pyridine ring compared to a standard benzene (B151609) ring in these classic cyclization reactions.

Other Polycyclic and Spiro Systems (e.g., 9,10-dioxa-1,2-diaza-anthracene derivatives)

The double bond within the allylamine moiety of this compound serves as a key functional group for constructing spirocyclic systems. Spiro compounds, which contain two rings connected by a single common atom, often exhibit unique three-dimensional structures that are of interest in drug design. nih.govresearchgate.netnih.gov

One of the most versatile methods for creating five-membered heterocyclic rings is the 1,3-dipolar cycloaddition reaction. bohrium.com The alkene in the pyridine-allylamine can act as a dipolarophile, reacting with various 1,3-dipoles such as nitrones or nitrile oxides. This reaction would lead to the formation of a spiro-heterocycle where the spiro atom is one of the carbons of the original double bond. The specific structure of the resulting spiro compound would depend on the 1,3-dipole used.

While the synthesis of highly specific polycyclic systems like 9,10-dioxa-1,2-diaza-anthracene derivatives from this precursor is not directly evident from existing literature, the general principles of cycloaddition reactions, such as the Diels-Alder reaction, could be explored. nih.govmasterorganicchemistry.com The vinyl group, if the synthesis starts from 4-vinylpyridine, can act as a dienophile in reactions with suitable dienes to form fused cyclohexene (B86901) rings, which could then be further elaborated into more complex polycyclic structures. nih.govresearchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies of Modified Pyridine-Allylamine Compounds

The biological activity of derivatives of this compound can be rationalized and predicted through structure-activity relationship (SAR) studies. These studies examine how modifications to different parts of the molecule affect its interaction with biological targets. The core structure can be divided into three key regions for modification: the pyridine ring, the allylamine chain, and the linker between them.

The pyridine ring is a common motif in many pharmaceuticals, and its properties are well-studied. mdpi.com Key SAR insights for pyridine derivatives often include:

Position of the Nitrogen: The location of the nitrogen atom significantly influences the molecule's pKa, hydrogen bonding capability, and metabolic stability. For the 3-pyridine-4-yl isomer, the nitrogen at the 1-position is a key hydrogen bond acceptor.

Ring Substitution: Adding substituents to the pyridine ring can modulate lipophilicity, electronic properties, and steric bulk. Electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., halogens) can fine-tune the molecule's potency and selectivity for a given target. nih.govmdpi.com Studies on related pyridine derivatives have shown that even small changes, like the position of a methyl or methoxy group, can lead to significant differences in biological activity. nih.gov

The allylamine pharmacophore is known for its role in certain classes of antifungal agents, such as terbinafine. nih.govresearchgate.netlibretexts.orgebsco.comnih.gov SAR studies on allylamines have highlighted the importance of:

The Amine Group: The basicity of the nitrogen is crucial for interaction with biological targets. It can be modified by N-alkylation or N-arylation.

The Allyl Group: The double bond's position and geometry are often critical. Modifications to the allyl chain, such as adding substituents, can affect binding affinity and metabolic stability.

The following table summarizes potential modifications and their predicted impact based on general SAR principles for pyridine and allylamine compounds.

| Molecular Region | Potential Modification | Predicted SAR Impact |

| Pyridine Ring | Substitution with electron-donating groups (e.g., -OCH₃, -CH₃) | May increase electron density and alter binding interactions. |

| Substitution with electron-withdrawing groups (e.g., -Cl, -F, -CF₃) | Can affect pKa, metabolic stability, and electrostatic interactions. | |

| Isomeric replacement (e.g., 2-pyridyl, 3-pyridyl) | Alters the position of the nitrogen atom, changing hydrogen bonding vectors and overall geometry. | |

| Allylamine Chain | N-alkylation or N-arylation | Modifies basicity and lipophilicity; can introduce new binding interactions. |

| Substitution on the allyl chain | Can introduce chiral centers and affect conformational flexibility. | |

| Saturation of the double bond (propylamine) | Removes planarity and potential for specific π-stacking or covalent interactions. |

By systematically modifying these regions and evaluating the resulting biological activity, a comprehensive SAR profile can be developed to guide the design of more potent and selective compounds. nih.govacs.org

Isomeric and Stereochemical Variations of this compound

The structural diversity and potential biological activity of pyridine-allylamine derivatives can be further expanded by considering isomeric and stereochemical variations. These variations can lead to compounds with distinct physical, chemical, and pharmacological properties.

Positional Isomers: The parent compound is 3-(pyridin-4-yl )allylamine. Its positional isomers, where the allylamine group is attached to different positions of the pyridine ring, are 3-(pyridin-2-yl )allylamine and 3-(pyridin-3-yl )allylamine. The position of the nitrogen atom in the pyridine ring relative to the side chain has a profound impact on the molecule's electronic distribution, basicity, and spatial arrangement. This, in turn, can significantly influence its ability to bind to a biological target. For example, the proximity of the nitrogen lone pair to the side chain in the 2-pyridyl isomer allows for potential intramolecular hydrogen bonding or metal chelation, which is not possible for the 3- and 4-pyridyl isomers.

Stereoisomers: Stereoisomerism in this class of compounds can arise from two main sources:

E/Z Isomerism: The double bond in the allylamine side chain can exist as either the E (trans) or Z (cis) isomer. creative-chemistry.org.ukstudymind.co.ukrsc.orgdocbrown.info These geometric isomers have different shapes and can exhibit different binding affinities for a receptor or enzyme active site due to the fixed spatial orientation of the substituents. The relative stability and ease of synthesis of each isomer would be a key consideration in any drug design program.

Chirality: If a substituent is introduced at the first or third carbon of the allyl chain, a chiral center is created, leading to a pair of enantiomers (R and S). It is common for enantiomers of a bioactive molecule to have significantly different pharmacological activities, with one enantiomer being much more potent than the other (eutomer vs. distomer). The stereoselective synthesis of chiral allylamines is an active area of research, with methods available to produce enantiomerically pure compounds. rsc.orgnih.govrsc.orgacs.org

The table below outlines the key isomeric and stereochemical variations of the 3-pyridine-yl-allylamine scaffold.

| Isomer Type | Specific Variation | Key Structural Difference | Potential Implication |

| Positional | 2-Pyridyl Isomer | Allylamine at C2 | Proximity of ring N to side chain; potential for chelation. |

| 3-Pyridyl Isomer | Allylamine at C3 | Different electronic and steric environment compared to 2- and 4-isomers. | |

| 4-Pyridyl Isomer | Allylamine at C4 | Linear geometry with N opposite the side chain. | |

| Geometric | E-Isomer | Substituents on opposite sides of the C=C bond. | Different spatial orientation of the amine group relative to the pyridine ring. |

| Z-Isomer | Substituents on the same side of the C=C bond. | May be sterically more hindered but could offer a unique binding conformation. | |

| Enantiomers | R-Isomer | (Requires substitution) Specific 3D arrangement at a chiral center. | Potentially higher or different biological activity. |

| S-Isomer | (Requires substitution) Mirror-image 3D arrangement. | Potentially lower or different biological activity. |

The systematic synthesis and evaluation of these isomers are crucial for a comprehensive understanding of the SAR and for identifying the optimal configuration for a desired biological effect.

Following a comprehensive search for scientific literature, no specific in vitro or non-human in vivo research data was found for the compound "this compound" corresponding to the requested biological activities. Studies detailing antimicrobial efficacy, antineoplastic investigations, mechanisms of apoptosis, or cell cycle arrest analysis for this particular molecule are not available in the public domain based on the conducted searches.

Therefore, it is not possible to provide the detailed article as outlined in the user's request. The required experimental data for the subsections on antibacterial, antifungal, cytotoxicity, apoptosis induction, and cell cycle arrest specific to "this compound" does not appear to be published in the accessible scientific literature.

A table of mentioned compounds is provided below as requested.

Biological Activities and Mechanistic Insights in Vitro and Non Human in Vivo Studies Only

Antineoplastic Investigations

Inhibition of DNA Synthesis Mechanisms

Direct studies detailing the inhibition of DNA synthesis mechanisms by 3-Pyridine-4-yl-allylamine are not prominently available. However, research on the broader class of pyridine-containing compounds suggests various interactions with cellular proliferation and DNA-related processes. For instance, certain N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Inhibition of such kinases can indirectly affect DNA synthesis by causing cell cycle arrest. For example, studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which act as CDK4/6 inhibitors, have been shown to cause an accumulation of cells in the G1 phase of the cell cycle, thereby preventing entry into the S phase where DNA synthesis occurs. acs.org While this does not represent direct inhibition of the DNA synthesis machinery, it demonstrates a mechanism by which pyridine (B92270) derivatives can halt the process.

Antitumor Efficacy in Non-Human In Vivo Models

Although no specific in vivo antitumor studies for this compound have been reported, other pyridine derivatives have demonstrated efficacy in animal models. One study investigated the antitumor activity of a new pyridine derivative, LHT-13-19, on a xenograft model of human colon adenocarcinoma in mice. researchgate.net The 10-day intraperitoneal administration of this compound resulted in a notable antitumor effect, characterized by an increased doubling time of the tumor and improved survival rates of the animal subjects. researchgate.net

In another study, a thiosemicarbazide (B42300) derivative containing a pyridyl group, 1-(amino N-(pyridin-3yl)methanethiol-4-(pyridin-2-yl) thiosemicarbazide (H2PPY), was tested in mice bearing Ehrlich Ascites Carcinoma (EAC). researchgate.net This compound prolonged the lifespan of the tumor-bearing mice and demonstrated tumor inhibitory effects. researchgate.net Furthermore, in a rat model of hepatocellular carcinoma (HCC), the same compound showed substantial improvements in biochemical and histopathological parameters compared to untreated animals. researchgate.net

Table 1: Antitumor Efficacy of Select Pyridine Derivatives in Non-Human In Vivo Models

| Compound Class | Animal Model | Tumor Type | Key Findings |

|---|---|---|---|

| Pyridine derivative (LHT-13-19) | BALB/c nu/nu mice | Xenograft Colon Adenocarcinoma | Increased tumor size doubling time; improved survival rate. researchgate.net |

| Pyridyl Thiosemicarbazide (H2PPY) | Mice | Ehrlich Ascites Carcinoma (EAC) | Prolonged lifespan of EAC-bearing mice. researchgate.net |

Anti-inflammatory Research

Modulation of Inflammatory Pathway Components (e.g., Inflammasome Inhibition)

Direct evidence for inflammasome inhibition by this compound is not currently available. However, research on other pyridine derivatives has shown significant anti-inflammatory properties. For example, a study on new derivatives of 3-hydroxy pyridine-4-one demonstrated potent anti-inflammatory effects in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov The proposed mechanism for these compounds relates to their iron-chelating properties, as key enzymes in the inflammatory pathway like cyclooxygenase and lipoxygenase are heme-dependent. nih.gov By chelating iron, these compounds may interfere with the inflammatory cascade. Furthermore, the anti-inflammatory effects of these hydroxyl pyridinone derivatives may also be linked to their antioxidant properties, as free radicals are known to be involved in inflammatory processes. nih.gov

Enzymatic Modulation and Receptor Binding Studies

Enzyme Inhibition Assays (e.g., Kinases like PIM-1, Carbonic Anhydrases)

The pyridine scaffold is a common feature in various enzyme inhibitors.

Kinase Inhibition: The PIM family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) are recognized targets in cancer therapy, and various pyridine derivatives have been developed as inhibitors. nih.gov For instance, a pyrido[4,3-d]pyrimidine-derivative, SKI-O-068, was found to inhibit PIM-1 kinase with a half-maximal inhibitory concentration (IC50) of 123 nM. researchgate.net The crystal structure of this inhibitor in complex with PIM-1 revealed a unique binding mode within the enzyme's active site. researchgate.net While this demonstrates the potential for pyridine-containing molecules to target PIM kinases, specific assay data for this compound is not available.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are another class of enzymes targeted by pyridine-based molecules, particularly sulfonamide derivatives. A series of 4-substituted pyridine-3-sulfonamides were synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.gov These compounds displayed a range of inhibitory activities, with inhibition constants (Kᵢ) reaching as low as 91 nM for the cancer-associated hCA XII isoform. nih.gov Similarly, pyrazolo[4,3-c]pyridine sulfonamides have been shown to be potent inhibitors of cytosolic hCA I and hCA II isoforms. nih.govresearchgate.net It is important to note that the inhibitory activity in these cases is strongly linked to the sulfonamide group, which is absent in this compound.

Table 2: Enzyme Inhibition by Structurally Related Pyridine Derivatives

| Compound Class | Target Enzyme | Inhibition Metric (Kᵢ / IC₅₀) |

|---|---|---|

| Pyrido[4,3-d]pyrimidine derivative | PIM-1 Kinase | 123 nM (IC₅₀) researchgate.net |

| 4-Substituted Pyridine-3-sulfonamides | hCA IX | 137 nM (Kᵢ) nih.gov |

| 4-Substituted Pyridine-3-sulfonamides | hCA XII | 91 nM (Kᵢ) nih.gov |

Antioxidant Activity and Free Radical Scavenging

The capacity of pyridine derivatives to act as antioxidants has been documented in several studies. The antioxidant potential is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical. nih.govmdpi.com

Studies on various classes of pyridine derivatives, including dihydropyridines and pyrrolo[3,4-d]pyrimidines, have demonstrated their ability to scavenge free radicals. nih.govgavinpublishers.com For example, an evaluation of newly synthesized spiro pyrrolo[3,4-d]pyrimidine derivatives showed that several compounds possessed antioxidant activity, with one exhibiting an IC₅₀ value of 33.0 µg/mL in the DPPH assay. nih.gov This activity is often attributed to the heterocyclic structure and the nature of its substituents. nih.gov While these findings suggest that the pyridine moiety can contribute to antioxidant potential, specific DPPH assay results for this compound are not reported.

Acetylcholinesterase (AChE) Inhibitory Properties of Pyridine Derivatives